D-Mannitol hexanicotinate

Description

Contextualization of D-Mannitol as a Polyol Backbone in Chemical Synthesis

D-Mannitol, a naturally occurring sugar alcohol, serves as a versatile six-carbon backbone in chemical synthesis. lipid.org Its multiple hydroxyl groups offer numerous sites for esterification, making it an ideal scaffold for the creation of poly-functionalized molecules. guidechem.com In pharmaceutical sciences, D-mannitol is widely utilized as an excipient in tablet formulations due to its pleasant taste and desirable physical properties. guidechem.commdpi.com Beyond its role as a formulation aid, the inherent physiological activities of D-mannitol, such as its osmotic diuretic effect, have positioned it as a subject of interest in various biomedical studies. nih.govdrugbank.com The ability to modify its structure through chemical reactions like esterification allows for the potential alteration of its physicochemical properties and biological activity. researchgate.net

The structure of D-mannitol provides a stereochemically defined framework, which is advantageous in the synthesis of complex molecules where chirality is a critical factor. researchgate.net Its use as a starting material in the synthesis of other molecules, such as (S)-pregabalin, highlights its utility as a chiral building block. researchgate.net This foundational role in chemical synthesis makes D-mannitol a logical choice for creating novel ester derivatives with potential pharmacological value.

Significance of Nicotinic Acid Esters in Pharmaceutical and Biochemical Investigations

Nicotinic acid, also known as niacin or vitamin B3, has long been a subject of intense study in pharmacology due to its significant effects on lipid metabolism. nih.govnih.gov Pharmacological doses of nicotinic acid have been shown to favorably alter lipid profiles by increasing high-density lipoprotein (HDL) cholesterol while decreasing triglycerides and low-density lipoprotein (LDL) cholesterol. nih.govnih.gov These lipid-modifying properties have made it a valuable agent in the management of dyslipidemia and the prevention of atherosclerosis. nih.gov

The therapeutic use of nicotinic acid, however, can be limited by an unpleasant side effect known as flushing, a cutaneous vasodilation that causes redness and a sensation of warmth. nih.gov This has led to the investigation of various derivatives and formulations, including nicotinic acid esters, to potentially mitigate this side effect while retaining the beneficial pharmacological activities. google.com The esterification of nicotinic acid is a strategy to create prodrugs that may offer altered pharmacokinetic profiles, such as a slower release of the active nicotinic acid moiety, potentially reducing the intensity of flushing. patsnap.com The study of nicotinic acid esters extends to their potential as vasodilators, an effect that is also characteristic of nicotinic acid itself. nih.gov

Rationale for Investigating D-Mannitol Hexanicotinate in Academic Research

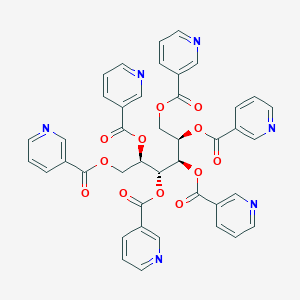

The investigation into this compound, also referred to as Mannitol (B672) Nicotinate (B505614), stems from the synergistic potential of its two constituent components. echemi.com The compound is synthesized through the esterification of D-mannitol with nicotinic acid. echemi.com This molecular design combines the polyol backbone of mannitol with six nicotinic acid molecules, creating a substance with potential dual-action capabilities.

The primary rationale for its investigation is centered on its vasodilatory and lipid-lowering properties. echemi.com It is explored for its potential applications in cardiovascular conditions such as coronary heart disease, cerebral thrombosis, and atherosclerosis, as well as for the auxiliary treatment of hyperlipidemia and hypertension. echemi.com The compound is believed to exert its effects by dilating blood vessels and reducing blood lipid levels, with a notable effect on lowering diastolic blood pressure. echemi.com

Preclinical toxicology studies have been conducted to assess its safety profile. In acute toxicity tests, mice administered the compound by gavage at a dose 2400 times the clinical dose showed no abnormal symptoms over an eight-day observation period. echemi.com Subacute toxicity tests in animals revealed no significant pathological changes in various organs and tissues upon histological examination. echemi.com These preliminary findings suggest a favorable safety profile, providing a basis for further investigation into its clinical efficacy.

Below are tables summarizing the key information regarding this compound based on available data.

Table 1: General Information on this compound

| Property | Information |

|---|---|

| Chemical Name | This compound |

| Synonyms | Mannitol Nicotinate, Nicomanit, Nicotinic Mannitol Ester, D-Mannitol, 1,2,3,4,5,6-hexa-3-pyridinecarboxylate |

| CAS Number | 15596-27-7 |

| Molecular Formula | C42H32N6O12 |

| Appearance | White flakes |

Table 2: Investigated Therapeutic Areas and Pharmacological Effects

| Therapeutic Area | Pharmacological Effect |

|---|---|

| Coronary heart disease | Vasodilation, Lipid-lowering |

| Cerebral thrombosis | Vasodilation, Lipid-lowering |

| Atherosclerosis | Vasodilation, Lipid-lowering |

| Hyperlipidemia | Lipid-lowering |

Structure

2D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)hexyl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H32N6O12/c49-37(27-7-1-13-43-19-27)55-25-33(57-39(51)29-9-3-15-45-21-29)35(59-41(53)31-11-5-17-47-23-31)36(60-42(54)32-12-6-18-48-24-32)34(58-40(52)30-10-4-16-46-22-30)26-56-38(50)28-8-2-14-44-20-28/h1-24,33-36H,25-26H2/t33-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRLNFKFNFLWQF-MGXDLYCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC(C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601229752 | |

| Record name | D-Mannitol, 1,2,3,4,5,6-hexa-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15596-27-7 | |

| Record name | D-Mannitol, 1,2,3,4,5,6-hexa-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15596-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannitol hexanicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015596277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannitol, 1,2,3,4,5,6-hexa-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannitol hexanicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-MANNITOL HEXANICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT4LET4FTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Structural Elucidation Research of D Mannitol Hexanicotinate

Advanced Synthetic Methodologies for Polyol Hexanicotinate Esters

The synthesis of polyol esters like D-mannitol hexanicotinate presents unique challenges due to the presence of multiple hydroxyl groups with varying reactivity and the need to control stereochemistry.

Esterification Reactions and Optimization Strategies for this compound Synthesis

The primary method for synthesizing this compound is through the esterification of D-mannitol with a nicotinic acid derivative. A common approach involves the reaction of D-mannitol with nicotinoyl chloride, often in the presence of a base like pyridine (B92270), which acts as both a solvent and an acid scavenger. The reaction of an alcohol with an acid chloride is a well-established method for ester synthesis. google.com

Optimization of this reaction is critical to achieve a high yield of the fully substituted hexanicotinate ester and to minimize the formation of partially esterified byproducts. Key parameters for optimization include:

Stoichiometry: A significant excess of the nicotinic acid derivative is typically used to drive the reaction towards complete esterification of all six hydroxyl groups of D-mannitol.

Temperature: The reaction temperature is carefully controlled to balance the rate of reaction with the potential for side reactions or degradation of the product.

Reaction Time: Sufficient reaction time is necessary to ensure all hydroxyl groups have reacted. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential.

Catalyst: While the use of pyridine as a solvent and base is common, other catalysts or activating agents can be explored to improve efficiency. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) can be used for direct esterification with nicotinic acid. google.com

A general synthetic scheme is presented below:

D-Mannitol + 6 Nicotinoyl Chloride → this compound + 6 HCl

Stereoselective Synthesis Approaches for Polyol Esters

The stereochemistry of D-mannitol is a crucial aspect of its derivatives. D-mannitol possesses a C2 axis of symmetry, which can influence the reactivity of its hydroxyl groups. While the synthesis of this compound from D-mannitol preserves the original stereocenters of the mannitol (B672) backbone, stereoselective synthesis becomes critical when starting from achiral precursors or when specific partial esterification is desired.

For polyol esters, enzymatic catalysis offers a powerful tool for achieving high stereoselectivity. Lipases, for example, can selectively acylate specific hydroxyl groups on a polyol scaffold, a strategy that could be adapted for the synthesis of partially substituted mannitol nicotinates. The inherent chirality of the enzyme's active site allows for differentiation between the various hydroxyl groups of the polyol.

Purification and Isolation Techniques for this compound (e.g., Crystallization, Chromatography)

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The crude product will likely contain unreacted starting materials, partially esterified mannitol derivatives, and other byproducts.

Crystallization is a primary method for purifying solid compounds. The choice of solvent is crucial for effective crystallization. Due to the likely nonpolar nature of the fully esterified product, solvents such as ethanol, ethyl acetate, or mixtures with non-polar solvents like hexanes could be effective. Recrystallization can significantly improve the purity of the final product. nih.gov The process for obtaining crystalline mannitol can be complex, with different polymorphs possible depending on the conditions. core.ac.uk

Chromatography is another powerful technique for purification. Column chromatography using silica (B1680970) gel is a standard method for separating organic compounds based on their polarity. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, can be used to elute the desired product. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is often suitable for separating ester compounds. The separation of mannitol esters has been successfully achieved using chromatographic methods. google.comgoogle.comresearchgate.netresearchgate.net

Spectroscopic and Chromatographic Characterization for Research

Once purified, the structure and purity of this compound must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of this compound

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

For this compound, the NMR spectra would be expected to show characteristic signals for both the mannitol backbone and the six nicotinic acid moieties.

¹H NMR: The proton spectrum would show signals for the protons on the mannitol backbone, which would be shifted downfield compared to D-mannitol itself due to the deshielding effect of the neighboring ester groups. The aromatic protons of the six pyridine rings would appear in the aromatic region of the spectrum (typically 7-9 ppm). Integration of the signals would confirm the ratio of mannitol protons to nicotinic acid protons.

¹³C NMR: The carbon spectrum would show signals for the six carbons of the mannitol backbone and the carbons of the six nicotinic acid moieties, including the carbonyl carbons of the ester groups (typically around 165-175 ppm).

While specific NMR data for this compound is not widely published, data for D-mannitol and its other derivatives can be used as a reference for spectral interpretation. guidechem.comhmdb.camdpi.comchemicalbook.comhmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the structures of D-mannitol and nicotinic acid esters and require experimental verification.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Mannitol CH | 4.0 - 5.5 | 70 - 80 |

| Mannitol CH₂ | 4.0 - 5.5 | 65 - 75 |

| Nicotinate (B505614) Aromatic CH | 7.0 - 9.2 | 120 - 155 |

| Ester C=O | - | 164 - 168 |

View Interactive Data Table

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination of this compound

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

For this compound (C₄₂H₃₂N₆O₁₂), the expected molecular weight is approximately 812.7 g/mol . Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable soft ionization techniques for analyzing such a large molecule, which would likely show the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

The fragmentation pattern in the mass spectrum would be expected to show losses of nicotinic acid moieties (C₇H₅NO₂) or nicotinoyl groups (C₆H₄NO). Stepwise loss of these fragments would lead to a series of peaks corresponding to partially de-esterified mannitol derivatives. Analysis of these fragmentation patterns can help to confirm the structure of the molecule. While specific MS data for this compound is scarce, the fragmentation of esters typically involves cleavage of the C-O bond. academie-sciences.fr

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques employed to identify the functional groups present in a molecule, providing valuable insights into its structure. In the context of this compound, these techniques are crucial for confirming the esterification of the D-mannitol backbone with nicotinic acid.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification.

For D-Mannitol, characteristic IR absorption bands include a broad peak around 3400 cm⁻¹ corresponding to O-H stretching vibrations of the hydroxyl groups. mdpi.com Bands at approximately 2956 cm⁻¹ and 2903 cm⁻¹ are attributed to the C-H stretching vibrations of the –CH and –CH₂ groups, respectively. mdpi.com Deformation vibrations for C-H and O-H groups appear at lower wavenumbers. mdpi.com

The IR spectrum of nicotinic acid (a pyridine-3-carboxylic acid) would show characteristic peaks for the carboxylic acid group (a broad O-H stretch and a C=O stretch around 1700 cm⁻¹) and the pyridine ring.

In the synthesized this compound, the successful esterification would be confirmed by the appearance of a strong ester carbonyl (C=O) stretching band, typically around 1720-1740 cm⁻¹. researchgate.netresearchgate.net Concurrently, a significant reduction or disappearance of the broad O-H stretching band from the D-mannitol starting material would be expected, as the hydroxyl groups are consumed in the esterification reaction. The presence of bands characteristic of the pyridine ring from nicotinic acid would also be evident in the final product's spectrum.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the analysis of polyol esters, Raman spectroscopy can provide detailed structural information. For instance, the C=O stretching vibration of the ester group, which is strong in the IR spectrum, also gives a characteristic band in the Raman spectrum, often observed around 1740 cm⁻¹. researchgate.netmdpi.com The C-H stretching vibrations in the D-mannitol backbone would also be visible in the Raman spectrum, typically in the 2800-3000 cm⁻¹ region. mdpi.com

Table 1: Characteristic IR and Raman Bands for D-Mannitol and its Hexanicotinate Ester

| Functional Group | Typical Wavenumber (cm⁻¹) - IR | Typical Wavenumber (cm⁻¹) - Raman | Notes |

| O-H Stretch (Alcohol) | ~3400 (broad) mdpi.comresearchgate.net | Weak | Present in D-Mannitol, significantly reduced in this compound. |

| C-H Stretch | ~2900-3000 mdpi.com | ~2850-2960 mdpi.com | Present in both D-Mannitol and the ester. |

| C=O Stretch (Ester) | ~1720-1740 researchgate.netresearchgate.net | ~1740 researchgate.netmdpi.com | Key indicator of successful esterification. Absent in D-Mannitol. |

| Pyridine Ring Vibrations | Multiple bands | Multiple bands soton.ac.uk | Confirms the presence of the nicotinate moiety in the final product. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis in Research Settings

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purity assessment and quantitative analysis of this compound in research environments. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.

A typical HPLC method for a polyol ester like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. caldic.com Detection can be achieved using a UV detector, as the nicotinate moieties contain a chromophore that absorbs UV light, typically around 262 nm. caldic.com

In a research setting, HPLC is used to:

Determine Purity: By separating all components in a sample, the purity of a synthesized batch of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

Quantify the Compound: Using a validated HPLC method with a reference standard, the exact concentration of this compound in a sample can be determined. This is crucial for characterization and for subsequent in vitro or in vivo studies.

Monitor Reaction Progress: HPLC can be used to monitor the progress of the esterification reaction by measuring the disappearance of the starting materials (D-mannitol and nicotinic acid) and the appearance of the product, this compound.

Assess Stability: HPLC is a key tool in stability studies, where it is used to detect and quantify any degradation products that may form over time under various storage conditions.

For compounds like D-mannitol that lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector can be used. nih.govhelixchrom.com However, for this compound, the UV-active nicotinate groups make UV detection the more straightforward and sensitive choice.

Gas Chromatography (GC) for Volatile Impurity Profiling in this compound Research

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. In the context of this compound research, GC is primarily employed for the profiling of volatile impurities.

These impurities could originate from:

Starting Materials: Residual solvents or volatile impurities present in the D-mannitol or nicotinic acid starting materials.

Reaction By-products: Volatile compounds formed during the esterification reaction.

Degradation Products: Volatile compounds that may form if the this compound degrades under certain conditions.

For the analysis of a non-volatile compound like this compound itself, derivatization would be necessary to increase its volatility. sigmaaldrich.com For instance, the free hydroxyl groups of any unreacted mannitol could be acetylated to form more volatile esters. sigmaaldrich.com However, the main application of GC in this context is for the analysis of already volatile impurities.

A headspace GC method coupled with a Flame Ionization Detector (FID) is a common approach for determining residual solvents and other volatile organic impurities. nih.gov In this technique, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. This allows for the analysis of volatile compounds without injecting the non-volatile drug substance onto the GC column.

The identification and quantification of these volatile impurities are crucial for ensuring the purity and quality of the this compound produced in a research setting.

X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization of Polyol Esters

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline form of a solid material. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint" for that specific crystalline form.

For polyol esters like this compound, which are often crystalline solids, XRPD is essential for:

Polymorph Screening: Many organic compounds can exist in multiple crystalline forms, known as polymorphs. These polymorphs can have different physical properties, such as solubility, melting point, and stability. XRPD is the primary tool for identifying and distinguishing between different polymorphs of this compound.

Crystallinity Determination: XRPD can be used to determine the degree of crystallinity of a sample. A highly crystalline material will produce a sharp, well-defined diffraction pattern, while an amorphous (non-crystalline) material will produce a broad, diffuse halo. icdd.com

Monitoring Physical Stability: The crystalline form of a substance can change during processing or storage. XRPD can be used to monitor the physical stability of this compound by detecting any changes in its crystalline form over time. nih.gov

Quality Control: In a research and development setting, XRPD can be used to ensure batch-to-batch consistency of the crystalline form of the synthesized material.

The XRPD pattern of D-mannitol is well-characterized and shows distinct peaks corresponding to its different polymorphic forms. researchgate.netresearchgate.net Upon esterification to form this compound, a new and unique XRPD pattern would be expected, confirming the formation of a new crystalline entity.

Advanced Analytical Method Development and Validation for this compound Research

Validation Parameters for Research Methodologies (e.g., Linearity, Precision, Accuracy)

Once an analytical method is developed, it must be validated to demonstrate that it is suitable for its intended purpose. europa.eu For a quantitative research methodology for this compound, the following validation parameters are crucial:

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu Linearity is typically evaluated by analyzing a series of at least five standards of known concentrations and performing a linear regression analysis of the peak area versus concentration. The correlation coefficient (r²) should be close to 1. wjarr.com

Range: The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. europa.eu

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained when the analysis is performed by the same analyst on the same day with the same equipment.

Intermediate Precision (Inter-assay precision): The precision obtained when the analysis is performed in the same laboratory but on different days, by different analysts, or with different equipment.

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often determined by analyzing samples with known concentrations of this compound (e.g., by spiking a blank matrix with a known amount of the analyte) and calculating the percent recovery.

Table 2: Typical Acceptance Criteria for Analytical Method Validation

| Validation Parameter | Typical Acceptance Criterion |

| Linearity | Correlation coefficient (r²) ≥ 0.998 researchgate.net |

| Precision (RSD) | Repeatability: ≤ 2% Intermediate Precision: ≤ 5% |

| Accuracy (% Recovery) | 98.0% to 102.0% of the true value |

These validation parameters ensure that the developed analytical method for this compound is reliable, reproducible, and provides accurate quantitative data for research purposes.

Preclinical Pharmacological and Mechanistic Investigation of D Mannitol Hexanicotinate

In Vitro Hydrolytic Kinetics and Metabolite Formation of D-Mannitol Hexanicotinate

Enzymatic Hydrolysis Pathways and Rate Constants in Biological Matrices (e.g., Plasma, Tissue Homogenates)

Limited direct data exists on the enzymatic hydrolysis of this compound. However, insights can be drawn from studies on similar compounds, such as inositol (B14025) hexanicotinate (IHN), another ester of nicotinic acid. IHN undergoes hydrolysis by plasma esterases, which leads to the release of free nicotinic acid and inositol in a sustained manner. drugbank.com This process is reported to take over 48 hours, with the initial hydrolysis of the first ester linkage being slower than subsequent cleavages. drugbank.com

Similarly, studies on other nicotinic acid esters like niceritrol (B1678743) show that they are hydrolyzed by enzymes present in the plasma and tissues of various species, including humans and rats. nih.gov The rate of hydrolysis can differ between species and is influenced by the specific ester. nih.gov For instance, human plasma and rat tissues hydrolyze niceritrol more rapidly than IHN. nih.gov

While specific enzymatic pathways and rate constants for this compound are not available in the reviewed literature, it is plausible that it follows a similar hydrolytic pathway to other nicotinic acid esters, being gradually broken down by esterases in biological matrices to release D-mannitol and nicotinic acid. The rate of this hydrolysis would be a critical determinant of the compound's pharmacokinetic and pharmacodynamic profile.

Identification and Quantification of Nicotinic Acid Release Kinetics from this compound

Direct studies quantifying the release kinetics of nicotinic acid from this compound were not identified. However, research on inositol hexanicotinate (IHN) provides a relevant model. Oral administration of IHN results in a slow and steady increase in plasma levels of free nicotinic acid, with peak concentrations reached approximately 6 to 10 hours after ingestion. news-medical.net This is significantly slower than the absorption of free nicotinic acid, which peaks within 30 to 60 minutes. crnusa.org

The peak plasma concentrations of nicotinic acid achieved after oral doses of IHN are substantially lower than those from equivalent doses of free nicotinic acid. crnusa.org For example, a 1,000 mg oral dose of nicotinic acid can lead to a peak plasma level of 30 µg/mL, whereas a similar dose of IHN results in a peak of only 0.2 µg/mL. crnusa.org The extent of hydrolysis of IHN appears to be quite low, which may account for the different clinical effects observed compared to free nicotinic acid. news-medical.netcrnusa.org

Given these findings with a structurally related compound, it is anticipated that this compound would also exhibit a slow-release profile for nicotinic acid. The kinetics of this release would be dependent on the rate of enzymatic hydrolysis of the ester bonds.

Cellular and Molecular Mechanisms of Action in Model Systems

Receptor Binding Studies in Cell Lines

No direct receptor binding studies for this compound have been identified in the available literature. The pharmacological actions of this compound are likely attributable to its hydrolysis products: D-mannitol and nicotinic acid.

Nicotinic acid is known to act as a ligand for G-protein coupled receptors, specifically the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, and hydroxycarboxylic acid receptor 3 (HCAR3), also known as GPR109B. drugbank.com The activation of these receptors, particularly HCAR2 on adipocytes, leads to a decrease in lipolysis. drugbank.com

Enzyme Modulation and Inhibition Assays

There is a lack of specific data from enzyme modulation and inhibition assays for this compound. The biological activity of the compound is expected to derive from its constituent parts, D-mannitol and nicotinic acid, following hydrolysis.

D-mannitol itself is a substrate for mannitol (B672) dehydrogenase. assaygenie.com For instance, in Escherichia coli, D-mannitol-1-phosphate dehydrogenase is a key enzyme in mannitol metabolism. nih.gov Nicotinic acid is a fundamental component of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for numerous enzymatic oxidation-reduction reactions in the body. crnusa.org

Signaling Pathway Perturbation Analysis (e.g., β3-Adrenergic Receptor-Dependent Mechanisms)

While direct studies on this compound are absent, significant research has been conducted on D-mannitol, one of its hydrolysis products, and its effects on signaling pathways, particularly the β3-adrenergic receptor (β3-AR) pathway.

Studies have shown that D-mannitol can induce a "brown fat-like" or "beige" phenotype in white adipocytes. nih.govnih.govresearchgate.net This browning process is associated with increased expression of brown fat-specific genes and proteins, as well as an upregulation of lipid metabolism markers. nih.gov Mechanistically, D-mannitol has been found to act as a β3-AR agonist. nih.gov Activation of the β3-AR stimulates the protein kinase A (PKA) signaling pathway, which in turn promotes lipolysis. nih.gov

Furthermore, D-mannitol-induced browning is correlated with the activation of AMP-activated protein kinase (AMPK) and PPARγ coactivator 1α (PGC1α). nih.gov The activation of the β3-AR can lead to the activation of the AMPK signaling pathway via PKA. nih.gov The β3-AR is a key regulator of brown fat development, and its stimulation promotes the browning of white adipose tissue. nih.govresearchgate.net The effects of D-mannitol on browning and lipolysis can be diminished by inhibiting the β3-AR, demonstrating the receptor's critical role in mediating these effects. nih.govresearchgate.net

The other hydrolysis product, nicotinic acid, is known to influence lipid metabolism through different pathways, primarily via HCAR2 activation. drugbank.com Therefore, this compound could potentially exert dual effects: a β3-AR-mediated effect from the D-mannitol moiety and a HCAR2-mediated effect from the nicotinic acid moiety. Further research is necessary to investigate the integrated signaling perturbations resulting from the administration of this compound.

Gene Expression and Proteomic Profiling in Response to this compound Treatment in In Vitro Models

The biological activity of this compound is thought to be derived from its hydrolysis into D-mannitol and nicotinic acid. Consequently, its effects on gene and protein expression are likely a composite of the actions of these two molecules.

The nicotinic acid component is known to modulate genes involved in lipid metabolism. nih.govnih.gov Studies have shown that nicotinic acid can decrease the expression of key enzymes responsible for triglyceride synthesis. nih.gov For instance, in vivo treatment with nicotinic acid has been found to reduce the hepatic expression of diacylglycerol O-acyltransferase 2 (DGAT2), a critical enzyme in the pathway for very low-density lipoprotein (VLDL) formation. nih.gov This modulation of gene expression may contribute to the lipid-lowering effects of nicotinic acid, independent of its impact on free fatty acids. elsevierpure.comoup.com

The D-mannitol component has been studied primarily in microbial systems, where it influences the expression of genes related to its transport and metabolism. In bacteria such as Escherichia coli and Vibrio cholerae, D-mannitol induces the mtl operon, which includes the gene mtlA (encoding the mannitol-specific transporter) and mtlD (encoding mannitol-1-phosphate dehydrogenase). microbiologyresearch.org The expression of this operon is controlled by regulatory proteins like MtlR. microbiologyresearch.org Furthermore, proteomic studies in Vibrio alginolyticus have identified a mannitol transport system as being significantly upregulated under certain conditions, highlighting its importance in bacterial metabolism. frontiersin.orgnih.gov In fungi, mannitol treatment has been shown to upregulate the expression of antioxidant enzyme genes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX), as part of a response to oxidative stress. sciopen.com

| Component | Model System | Key Genes/Proteins Affected | Observed Effect | Reference |

|---|---|---|---|---|

| Nicotinic Acid | Canine Liver (in vivo) | DGAT2 | Decreased expression | nih.gov |

| D-Mannitol | Vibrio cholerae | mtlA, mtlD (mtl operon) | Induced expression | microbiologyresearch.org |

| D-Mannitol | Vibrio alginolyticus | Mannitol transport system | Upregulated protein expression | frontiersin.orgnih.gov |

| D-Mannitol | Volvariella volvacea (fungus) | sod, gpx | Upregulated expression | sciopen.com |

| D-Mannitol | Neural Stem Cells | AQP4, p-p38 MAPK | Downregulation of AQP4, Upregulation of p-p38 MAPK | nih.gov |

In Vitro Biological Impact Studies

Influence on Cellular Metabolism (e.g., Lipid Metabolism, Energy Pathways)

The metabolic impact of this compound can be attributed to the distinct roles of nicotinic acid and D-mannitol.

Nicotinic acid is well-established for its significant effects on lipid metabolism. It is known to lower circulating levels of triglycerides, VLDL-cholesterol, and low-density lipoprotein (LDL)-cholesterol, while increasing high-density lipoprotein (HDL)-cholesterol. nih.govresearchgate.net These effects are partly due to the inhibition of lipolysis in adipocytes, which reduces the availability of free fatty acids for hepatic triglyceride synthesis. nih.gov

D-mannitol has demonstrated profound effects on both lipid and energy metabolism in various in vitro models. In cultured 3T3-L1 adipocytes, D-mannitol induces a "browning" effect, transforming white adipocytes into a brown fat-like phenotype. nih.govdntb.gov.ua This process is characterized by enhanced expression of brown fat-specific genes and an upregulation of markers for lipid metabolism. nih.govresearchgate.net Mechanistically, D-mannitol increases the phosphorylation of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase 1 (ACC), indicating a role in promoting lipolysis and fatty acid oxidation. nih.govdntb.gov.ua This is associated with an increase in the expression of key mitochondrial markers like carnitine palmitoyltransferase 1 (CPT1) and uncoupling protein 1 (UCP1). nih.gov

In microbial systems, D-mannitol serves as a carbon source that feeds into central energy pathways. Studies in Vibrio alginolyticus have shown that mannitol metabolism enhances the activity of glycolysis and the pyruvate (B1213749) cycle. frontiersin.orgnih.gov In fungi, mannitol metabolism is closely linked to the Embden-Meyerhof-Parnas (EMP) pathway. nih.govfrontiersin.org

Effects on Cell Proliferation and Differentiation in Cultured Cells (e.g., Adipocytes, Neural Stem Cells)

The influence of this compound on cell proliferation and differentiation is complex, with the D-mannitol component showing cell-type-specific effects.

Adipocytes: D-mannitol has a clear role in the differentiation of adipocytes. It promotes the browning of 3T3-L1 white adipocytes, a form of differentiation characterized by an increase in mitochondrial content and the expression of brown fat-specific genes. nih.govresearchgate.netresearchgate.net This browning is associated with the activation of the β3-adrenergic receptor and an increase in key transcription factors like PGC1α and PRDM16. nih.govnih.gov

Neural Stem Cells (NSCs): The effect of D-mannitol on NSCs appears to be context-dependent. One line of research indicates that mannitol inhibits the proliferation of NSCs in a dose- and time-dependent manner. nih.govmednexus.orgnih.gov This anti-proliferative effect is mediated by the downregulation of Aquaporin 4 (AQP4) and the upregulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov Conversely, another study found that when used as a porogen in hydrogel scaffolds, D-mannitol can stimulate the differentiation of NSCs into neurons, oligodendrocytes, and astrocytes, possibly by enhancing nutrient and oxygen diffusion within the 3D culture system. plos.orgplos.org

| Cell Type | Observed Effect | Key Mechanisms/Pathways | Reference |

|---|---|---|---|

| 3T3-L1 Adipocytes | Promotes differentiation (browning) | Activation of β3-AR, PGC1α, PRDM16 | nih.govresearchgate.netnih.gov |

| Neural Stem Cells | Inhibits proliferation | Upregulation of p38 MAPK pathway, downregulation of AQP4 | nih.govnih.gov |

| Neural Stem Cells | Stimulates differentiation (in specific scaffolds) | Enhanced porosity and diffusion in hydrogel culture | plos.orgplos.org |

Modulation of Oxidative Stress Markers in Cellular Models

The antioxidant properties of this compound are primarily associated with the D-mannitol moiety. D-mannitol is recognized as a potent scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals (HO•). nih.govresearchgate.netnih.gov

In vitro studies using cell-free systems have demonstrated that mannitol can effectively inhibit oxidation reactions and protect molecules from radical-induced degradation. roquette.com Its antioxidant activity is attributed to its hydroxyl groups, which can interact with free radicals. roquette.com

In cellular models, D-mannitol has shown protective effects against oxidative stress. In human retinal pigment epithelium cells, mannitol counteracted H₂O₂-induced damage by blunting the formation of oxygen free radicals and lipid peroxides. nih.gov This protective effect was linked to its ability to upregulate the level of the antioxidant enzyme catalase. nih.gov Similarly, in fungal models, mannitol treatment led to an increase in the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GPX), resulting in a significant reduction in ROS accumulation. sciopen.com Furthermore, a complex of D-mannitol and oligoribonucleotides was shown to protect against toxin-induced liver damage by reducing levels of oxidative stress markers like thiobarbituric acid reactive substances (TBARS) and protein carbonyls. mdpi.comresearchgate.net

Impact on Microbial Systems and Biological Processes (e.g., Transport Mechanisms in Bacteria, Extracellular Polysaccharide Production)

The D-mannitol component of this compound significantly impacts microbial physiology, particularly in bacteria.

The transport of D-mannitol into many bacteria, including E. coli and Vibrio cholerae, is facilitated by a specific phosphoenolpyruvate-dependent phosphotransferase system (PTS). microbiologyresearch.orgnih.gov This system, encoded by the mtl operon, not only transports mannitol across the cell membrane but also phosphorylates it to mannitol-1-phosphate in the process. nih.govresearchgate.net This intermediate is then converted to fructose-6-phosphate (B1210287), which enters glycolysis. researchgate.net In other bacteria, such as Sinorhizobium meliloti, mannitol transport is carried out by a broader-substrate ABC transporter. microbiologyresearch.org

Functionally, mannitol metabolism can influence bacterial virulence and survival. In Vibrio alginolyticus, proteomics studies revealed that mannitol metabolism enhances glycolysis and the pyruvate cycle, which in turn helps the bacterium resist being killed by serum. frontiersin.orgnih.govnih.gov This suggests that by modulating central carbon metabolism, mannitol can impact bacterial pathogenesis. While direct evidence linking D-mannitol to the production of extracellular polysaccharides is not prominent, its role as a readily available carbon source implies it can support various biosynthetic processes in microbes. nih.gov

Pharmacokinetic and Biotransformation Research in Animal Models

Absorption and Distribution Studies of D-Mannitol Hexanicotinate in Preclinical Species

Following intravenous administration, D-mannitol distributes largely to the extracellular fluid. fda.gov In a rat model of ischemic stroke, repeated mannitol (B672) infusions led to a dose-dependent decrease in the water content of the ischemic brain hemisphere. nih.gov Studies in rats with experimental aspergillosis showed that D-mannitol, produced by the fungus, was found in increased amounts in the liver and serum. elsevierpure.com After intravenous administration in rats, D-mannitol is distributed to various tissues, with the highest concentrations initially observed in the lungs, followed by the small intestine, spleen, and other organs. fda.gov The volume of distribution for mannitol has been reported as approximately 17 L in adults, suggesting it remains primarily in the extracellular space. fda.gov

Metabolic Fate and Biotransformation Pathways in Vivo

The primary biotransformation pathway for this compound is expected to be the hydrolysis of its ester bonds to yield D-mannitol and nicotinic acid as the principal metabolites. This is supported by studies on inositol (B14025) hexanicotinate, a similar ester, which is hydrolyzed by plasma esterases to release nicotinic acid and inositol. tandfonline.comdrugbank.com This process occurs sequentially, releasing the six nicotinic acid molecules. drugbank.com

The released D-mannitol undergoes minimal metabolism in the liver, where it can be converted to fructose-6-phosphate (B1210287) and, to a lesser extent, glycogen. nih.gov In studies on rats, orally administered 14C-D-mannitol was oxidized to 14CO2, indicating some degree of metabolism. inchem.org

While specific quantitative data for this compound metabolites are not available, studies on analogous compounds provide a framework for such analysis. In a study with inositol hexanicotinate in rats, the appearance of the metabolite, nicotinic acid (NA), was quantified over time in plasma. The half-life for the appearance of NA was found to be concentration-dependent, suggesting a non-linear metabolic process. tandfonline.comtandfonline.com

The following table, adapted from a study on inositol hexanicotinate (IHN) in rat plasma, illustrates how metabolite appearance can be quantified. tandfonline.comnih.gov

In Vitro Hydrolysis of Inositol Hexanicotinate (IHN) in Rat Plasma

| Initial IHN Concentration (µg/mL) | IHN Disappearance Half-life (h) | Nicotinic Acid (NA) Appearance Half-life (h) |

|---|---|---|

| 10 | 0.152 | 2.68 |

| 50 | N/A | 6.47 |

Quantification of D-mannitol has also been demonstrated in animal models. In rats with experimental aspergillosis, D-mannitol concentrations were measured by gas chromatography in various tissues, showing significantly higher levels in the livers of infected rats compared to controls. elsevierpure.com

The biotransformation of this compound is a two-stage process involving different enzyme systems.

Ester Hydrolysis: The initial and rate-limiting step is the hydrolysis of the ester linkages. This reaction is catalyzed by non-specific esterases found in plasma and various tissues. tandfonline.comtandfonline.com Studies on nicotinic acid ester prodrugs confirm that esterase activity in the skin is dependent on the structure of the ester. nih.gov

Mannitol Metabolism: Once released, D-mannitol is a substrate for mannitol dehydrogenase enzymes. In mammals, mannitol can be dehydrogenated to fructose. inchem.org Several types of mannitol dehydrogenases exist, including NAD+-dependent mannitol-2-dehydrogenase (EC 1.1.1.67), which catalyzes the conversion of D-mannitol to D-fructose, and mannitol-1-phosphate 5-dehydrogenase (EC 1.1.1.17), which is involved in the interconversion of D-mannitol-1-phosphate and fructose-6-phosphate. creative-enzymes.comwikipedia.orgnih.gov

Excretion Pathways and Clearance Mechanisms in Animal Models

The excretion of this compound is determined by the fate of its metabolites, D-mannitol and nicotinic acid.

D-mannitol is primarily and rapidly eliminated unchanged by the kidneys through glomerular filtration, with minimal tubular reabsorption. nih.govthieme-connect.comdrugbank.com Its clearance is often used as a measure of the glomerular filtration rate (GFR). drugbank.com In dogs, intravenously administered D-mannitol was completely cleared by the kidneys at rates comparable to inulin (B196767) and creatinine. inchem.org Following intravenous administration, approximately 80% of a mannitol dose is excreted in the urine within 3 hours. fda.gov The elimination half-life in animals with normal renal function is relatively short, around 70-100 minutes. thieme-connect.comnih.gov

Dose-Dependent Pharmacokinetic Characterization in Animal Models

Preclinical studies on related compounds suggest that the pharmacokinetics of this compound could be dose-dependent.

Research on inositol hexanicotinate in Sprague-Dawley rats following intravenous administration revealed dose-dependent alterations in systemic clearance. nih.gov This suggests a non-linear, saturable elimination process. As the dose of inositol hexanicotinate increased, the dose-normalized mean plasma levels of its metabolite, nicotinic acid, also increased, as did the metabolic ratio (Metabolite AUC / Parent Drug AUC). nih.gov

Conversely, studies on the D-mannitol component alone in dogs showed that while mannitol clearance was independent of the dose, the volume of the central compartment was significantly larger in animals receiving a higher dose (1.5 g/kg). nih.gov This was attributed to a rapid shift of water from intracellular to extracellular spaces. nih.gov In a rat model of cortical infarction, repeated mannitol infusions resulted in a dose-dependent decrease in the water content of the ischemic brain tissue. nih.gov

Pharmacokinetic Parameters of D-Mannitol in Dogs

| Parameter | Value (Mean ± SD) |

|---|---|

| Distribution Half-life | 2.11 ± 2.67 min |

| Elimination Half-life | 71.15 ± 27.02 min |

| Volume of Distribution | 0.47 ± 0.50 L/kg |

| Total Body Clearance | 7.15 ± 10.23 mL/min/kg |

Scientific Article on this compound Unattainable Due to Lack of Publicly Available Research

Efforts to generate a detailed scientific article on the chemical compound this compound have been unsuccessful due to a significant scarcity of publicly available research and data on this specific substance.

Despite extensive searches for formulation science and drug delivery system research, including excipient compatibility studies, dissolution enhancement strategies, and the development of specialized delivery systems, no substantive scientific literature, research findings, or data tables for this compound could be located.

The initial research plan aimed to gather comprehensive information on the following topics as per the requested outline:

Formulation Science and Drug Delivery Systems Research for this compound

Excipient Compatibility Studies for this compound Formulations

Strategies for Enhancing Dissolution and Bioavailability in Research Formulations

Role of Pore Formers and Disintegrants (e.g., D-Mannitol itself) in Formulation Development

Impact of Crystallinity and Polymorphism on Formulation Performance

Development of Specialized Delivery Systems for Research Applications

Bioadhesive Formulations for Controlled Release Studies

Encapsulation and Nanoparticle Delivery Approaches for Polyol Esters

However, searches for scholarly articles, patents, and technical data sheets specifically pertaining to this compound yielded no results containing the required detailed experimental data. While general information on D-Mannitol as a pharmaceutical excipient is abundant, this information is not transferable to its hexanicotinate ester without specific experimental validation. The properties and behavior of a chemical compound are unique and cannot be inferred from its parent molecules.

Therefore, this notice serves to inform that the requested article cannot be generated. Further research and publication in the scientific community are required before a comprehensive review of this compound's formulation science can be compiled.

Formulation Science and Drug Delivery Systems Research for D Mannitol Hexanicotinate

In Vitro Release Kinetics from Experimental Formulations

Research on the specific in vitro release kinetics of D-mannitol hexanicotinate from experimental formulations is not extensively available in publicly accessible scientific literature. However, as this compound is a prodrug of nicotinic acid, insights can be drawn from studies on similar "no-flush" niacin preparations, such as inositol (B14025) hexanicotinate, and various modified-release niacin formulations. researchgate.netexamine.com These studies are crucial for understanding how a formulation can be designed to control the release of the active moiety, nicotinic acid, into the system.

The primary goal of formulating this compound would be to achieve a controlled or sustained release of nicotinic acid, thereby minimizing the flushing effect associated with immediate-release niacin. researchgate.netnih.gov This is typically achieved by incorporating the drug into a matrix system that governs its dissolution rate. researchgate.net The in vitro release kinetics of such formulations are evaluated using dissolution apparatus under conditions that simulate the physiological environment of the gastrointestinal tract, such as varying pH levels corresponding to the stomach and intestines. nih.govresearchgate.net

Studies on various commercial modified-release niacin products demonstrate that the release profiles are highly dependent on the formulation strategy and the polymers used in the matrix. researchgate.netnih.gov For instance, hydrophilic polymer matrices can hydrate (B1144303) and swell upon contact with fluids, forming a gel layer that controls the diffusion of the drug. europeanreview.org The rate of drug release in such systems can be influenced by the pH of the dissolution medium. nih.govresearchgate.net

Research on different oral modified-release niacin formulations, including immediate-release (IR), timed-release (TR), extended-release (ER), and controlled-release (CR) types, has shown varied release patterns. nih.govopenrepository.com For example, a study evaluating several non-prescription extended-release niacin and inositol niacinate products found significant variations in their dissolution profiles. researchgate.net Some products exhibited rapid dissolution, while others showed a much slower release over several hours. researchgate.netresearchgate.net

The in vitro release of niacin from these formulations is often pH-dependent. nih.gov For instance, the release rate can be higher in simulated gastric fluid (pH 1.2) compared to simulated intestinal fluid (pH 6.8). nih.gov This is a critical factor in predicting the in vivo performance of the drug.

While specific data for this compound is not available, a representative in vitro dissolution profile for a hypothetical controlled-release formulation can be conceptualized based on findings for similar compounds like inositol hexanicotinate. researchgate.netresearchgate.net The data would likely show a gradual release of the active substance over time, which is the desired characteristic for a "no-flush" niacin product.

Below is a representative data table illustrating the hypothetical cumulative release of nicotinic acid from a controlled-release this compound formulation compared to an immediate-release formulation.

| Time (hours) | Cumulative Release from Immediate-Release Nicotinic Acid (%) | Cumulative Release from Controlled-Release this compound Formulation (%) |

| 0.5 | 95 | 15 |

| 1 | 100 | 25 |

| 2 | 100 | 40 |

| 4 | 100 | 65 |

| 6 | 100 | 80 |

| 8 | 100 | 90 |

| 12 | 100 | 98 |

This hypothetical data illustrates that while an immediate-release formulation would release the majority of its active ingredient within the first hour, a controlled-release formulation of this compound would be designed to release the nicotinic acid over a much longer period, potentially reducing side effects like flushing. The formulation of niacin-loaded nanoparticles using polymers like poly-lactic-co-glycolic acid (PLGA) has also been explored to modulate drug release and reduce adverse effects. europeanreview.orgchapman.edu

Comparative and Derivative Studies of D Mannitol Hexanicotinate

Comparison with Other Polyol Nicotinate (B505614) Esters in Preclinical Research (e.g., Inositol (B14025) Hexanicotinate)

The therapeutic potential of nicotinic acid esters of polyols, such as D-mannitol hexanicotinate and inositol hexanicotinate, is intrinsically linked to their ability to be hydrolyzed in the body, releasing nicotinic acid. Preclinical research has focused on comparing these esters to understand how the central polyol structure (mannitol vs. inositol) influences their metabolic fate and pharmacological effects.

Comparative Hydrolysis Rates and Metabolic Profiles in Vitro and in Animal Models

The rate at which polyol nicotinate esters are hydrolyzed by esterases in the body is a critical determinant of their pharmacokinetic profile and, consequently, their efficacy and side-effect profile. While direct, side-by-side comparative studies on the hydrolysis of this compound and inositol hexanicotinate are not extensively documented, principles from related research offer significant insights.

Studies on various nicotinate esters in rat liver and brain subcellular fractions have shown that the structure of the alcohol moiety significantly influences the rate of hydrolysis. nih.gov Aromatic nicotinates, for instance, tend to be better substrates for esterases than aliphatic ones in these tissues. nih.gov The hydrolysis of these esters, such as methyl nicotinate, is mediated by non-specific esterases found in tissues like the skin and liver, breaking them down into nicotinic acid and the corresponding alcohol. drugbank.com

For polyol esters, the hydrolysis is a stepwise process. In the case of inositol hexanicotinate, it is absorbed at least partially intact and then slowly hydrolyzed in the body, which results in a gradual release of nicotinic acid. nih.gov This slow hydrolysis is considered responsible for the reduced incidence of the flushing side effect commonly associated with nicotinic acid.

The metabolic profile in animal models shows that after administration, the parent ester and its partially hydrolyzed intermediates can be found in circulation. The key metabolic event is the enzymatic cleavage of the ester bonds to liberate nicotinic acid, which then enters its own metabolic pathway. The central polyol (mannitol or inositol) is also released and is typically excreted or enters endogenous metabolic pathways.

| Parameter | Inositol Hexanicotinate (Observed) | This compound (Inferred) |

|---|---|---|

| Hydrolysis Mechanism | Slow, stepwise enzymatic hydrolysis in the body. nih.gov | Presumed to be a slow, stepwise enzymatic hydrolysis, similar to other polyol esters. |

| Primary Metabolites | Nicotinic acid, inositol, partially hydrolyzed inositol nicotinates. nih.gov | Nicotinic acid, D-mannitol, partially hydrolyzed mannitol (B672) nicotinates. |

| Key Hydrolyzing Enzymes | Non-specific esterases in plasma and tissues. nih.govdrugbank.com | Presumed to be non-specific esterases in plasma and tissues. nih.govdrugbank.com |

| Effect on Nicotinic Acid Levels | Gradual and sustained increase in plasma nicotinic acid. nih.gov | Expected to cause a gradual and sustained increase in plasma nicotinic acid. |

Comparative Pharmacological Activities in Preclinical Models

The pharmacological actions of this compound and inositol hexanicotinate are primarily attributed to the nicotinic acid they release. Therefore, their comparative activity is a function of their bioavailability and rate of hydrolysis.

In preclinical models, nicotinic acid derivatives are evaluated for their lipid-lowering effects (reduction of triglycerides and LDL-cholesterol, increase in HDL-cholesterol) and vasodilatory properties. A study on sorbinicate (B1682153) (D-glucitol hexanicotinate), a compound structurally analogous to this compound, demonstrated greater hypolipemic and anti-atherogenic activity in rabbits compared to an equivalent dose of pure nicotinic acid, all while maintaining lower and more constant plasma levels of the active compound. This suggests that the slow, sustained release from the polyol ester backbone enhances the therapeutic activity.

Inositol hexanicotinate has also been studied for its effects on blood flow and has been shown to be effective in conditions like intermittent claudication in clinical settings, an effect attributed to its vasodilatory properties. nih.gov It is presumed that this compound would exhibit a similar spectrum of activities, including vasodilation and lipid modification, driven by the release of nicotinic acid. whiterose.ac.uk The differences in efficacy would likely stem from any variations in their hydrolysis rates and resulting pharmacokinetic profiles.

| Pharmacological Activity | Inositol Hexanicotinate | This compound (and its analogue Sorbinicate) |

|---|---|---|

| Lipid-Lowering Effects | Investigated for beneficial effects on serum lipids. nih.gov | Sorbinicate showed greater hypolipemic activity than nicotinic acid in rabbits. |

| Anti-atherogenic Effects | Considered for cardiovascular conditions due to lipid-lowering potential. nih.gov | Sorbinicate displayed greater anti-atherogenic activity than nicotinic acid in rabbits. |

| Vasodilatory Effects | Proven beneficial effect on endothelium-dependent vasodilation. nih.gov | Expected to act as a peripheral vasodilator. drugbank.comwhiterose.ac.uk |

Structure-Activity Relationship (SAR) Investigations for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For this compound, these investigations would focus on modifying its structure to fine-tune its hydrolysis rate, bioavailability, and pharmacological efficacy.

Synthesis and Evaluation of Modified D-Mannitol Nicotinate Derivatives

The synthesis of modified D-mannitol nicotinate derivatives involves chemically altering either the mannitol core or the attached nicotinate groups. Research into mannitol-based polymers for drug delivery provides a template for how such modifications can be achieved. For example, linear polymers with a mannitol backbone have been synthesized to carry bioactive molecules like ibuprofen. researchgate.net This work demonstrates that the hydroxyl groups of mannitol can be selectively used for pendant attachment of molecules, and the resulting ester-based structures can be designed for sustained release. researchgate.net

Applying this to this compound, derivatives could be synthesized by:

Partial Esterification: Creating mannitol mono-, di-, tri-, tetra-, or penta-nicotinates to see how the degree of substitution affects absorption and hydrolysis.

Introducing Different Linkers: Inserting a spacer molecule between the mannitol and the nicotinic acid to alter steric hindrance around the ester bond.

Evaluation of these new derivatives would involve in vitro hydrolysis assays using plasma or liver microsomes, followed by in vivo pharmacokinetic and pharmacodynamic studies in animal models to assess how the modifications have impacted the release of nicotinic acid and the resulting biological effects.

Modifications to the Mannitol Backbone and their Impact on Biological Activity

The D-mannitol backbone is not merely an inert carrier; its structure and stereochemistry can significantly influence the properties of the final molecule. Modifications to this polyol core can impact the compound's physical properties and its interaction with metabolic enzymes.

Changing Stereochemistry: Using a different sugar alcohol, such as sorbitol (the C2 epimer of mannitol) or xylitol, as the backbone would create a new polyol hexanicotinate. A review on bio-based polyesters highlights that the choice of polyol (e.g., sorbitol vs. mannitol) influences the physical properties and degradation rates of the resulting polymers, a principle that would apply to smaller molecules as well. jst.go.jp For instance, the different spatial arrangement of hydroxyl groups in sorbitol compared to mannitol would alter the positioning of the nicotinate esters, potentially affecting their accessibility to esterase enzymes.

Introducing Other Functional Groups: Research on modifying polyols for creating new polymers has shown that introducing different functional groups can significantly alter properties like mechanical strength and degradation. science.govnih.gov For a drug molecule, such modifications could impact solubility, membrane permeability, and binding to plasma proteins.

Alterations to the Nicotinate Moieties and their Influence on Ester Hydrolysis and Efficacy

The nicotinate portions of the molecule are where the primary biological activity resides, and they are also the site of the key metabolic step: ester hydrolysis. Modifying these moieties can have a profound effect on the rate of this hydrolysis and, therefore, the efficacy of the drug.

SAR studies on other esters provide clear principles that would apply here:

Electronic Effects: Introducing electron-withdrawing or electron-donating groups onto the pyridine (B92270) ring of the nicotinate moiety would alter the electrophilicity of the ester's carbonyl carbon. Studies on phenyl acetates, for example, have shown a linear relationship between the electronic properties of substituents (Hammett σ-values) and the catalytic rate of hydrolysis. An electron-withdrawing group on the pyridine ring would likely make the ester bond more susceptible to nucleophilic attack by water or esterases, leading to faster hydrolysis.

Steric Effects: The rate of ester hydrolysis is sensitive to steric hindrance around the ester bond. jst.go.jp Adding bulky substituents to the pyridine ring, particularly near the ester linkage, would likely shield it from the active site of esterase enzymes, slowing down the rate of hydrolysis. This could be a strategy to further prolong the release of nicotinic acid.

The stability of the ester bond is a key factor. Studies on other methyl esters have shown that they can undergo hydrolysis to their corresponding carboxylic acids in whole blood, and the rate of this hydrolysis is time-dependent. By strategically altering the electronic and steric properties of the nicotinate moieties on the D-mannitol backbone, it is theoretically possible to create a series of derivatives with a range of hydrolysis rates, allowing for precise control over the pharmacokinetic profile and therapeutic effect.

Development of Radiolabeled this compound for Research Tracing Studies

The use of radiolabeled compounds is a cornerstone of modern biomedical research, enabling the detailed in vivo and in vitro tracking of molecules to elucidate metabolic pathways, pharmacokinetics, and sites of action. While direct research on radiolabeled this compound is not extensively documented in publicly available literature, the principles of radiolabeling its constituent components—D-mannitol and nicotinic acid—are well-established. This section explores the potential methodologies and research applications for radiolabeled this compound, based on existing knowledge of its precursors.

The development of a radiolabeled version of this compound would likely involve the incorporation of a radioisotope into either the D-mannitol backbone or one or more of the six nicotinic acid (nicotinate) moieties. The choice of isotope and labeling position would be dictated by the specific research question, with different isotopes offering advantages for different types of studies.

Potential Radiolabeling Strategies:

Two primary strategies could be envisioned for the synthesis of radiolabeled this compound:

Labeling the D-Mannitol Core: The D-mannitol portion of the molecule could be labeled with isotopes such as Carbon-14 (¹⁴C) or Tritium (³H). These beta-emitting isotopes are suitable for quantitative tissue distribution and metabolism studies. For instance, starting with commercially available D-[¹⁴C]-mannitol, esterification with nicotinoyl chloride would yield this compound with a labeled backbone. This would allow researchers to trace the fate of the entire ester molecule, assuming it remains intact, or to track the mannitol portion following hydrolysis. Studies on D-mannitol labeled with ¹⁴C and ³H have been conducted to investigate its use as an extracellular space marker and to assess its permeability across biological barriers. revvity.compsu.edutandfonline.com

Labeling the Nicotinic Acid Moieties: The nicotinic acid groups offer several labeling possibilities.

¹⁴C or ³H Labeling: Nicotinic acid can be synthesized with ¹⁴C in its carboxyl group or within the pyridine ring. iaea.orgresearchgate.netakjournals.com Using this labeled nicotinic acid in the esterification of D-mannitol would result in a tracer where the fate of the nicotinate portions can be followed after potential enzymatic cleavage from the mannitol core.

Positron Emitter Labeling (¹¹C or ¹⁸F): For non-invasive in vivo imaging techniques like Positron Emission Tomography (PET), short-lived positron-emitting isotopes are required. Nicotinic acid and its derivatives have been successfully labeled with Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). mdpi.comsnmjournals.orgresearchgate.net For example, [carboxyl-¹¹C]niacin has been synthesized and used in PET studies. researchgate.net An ¹⁸F-labeled nicotinic acid derivative could also be employed. This would enable dynamic imaging of the distribution and accumulation of the nicotinate moieties in various organs and tissues in real-time.

Research Applications:

The development of radiolabeled this compound would open avenues for a variety of research tracing studies:

Metabolic Fate: By using a dual-labeling approach (e.g., ¹⁴C on the mannitol and ³H on the nicotinates), it would be possible to simultaneously track the disposition of both components of the molecule after administration. This would provide definitive evidence on the extent and location of its hydrolysis into D-mannitol and nicotinic acid.

Pharmacokinetic Profiling: Radiolabeled tracers are the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies. A radiolabeled version of this compound would allow for precise quantification of the compound and its metabolites in blood, urine, feces, and various tissues over time.

In Vivo Imaging: A PET-labeled version (e.g., with ¹⁸F on the nicotinate groups) would allow for non-invasive visualization of the compound's distribution in the body. This could be particularly valuable for understanding its uptake in specific target tissues and for assessing its potential to cross the blood-brain barrier. Research on other ¹⁸F-labeled nicotinic acid derivatives has demonstrated their utility in imaging specific receptors in the brain. snmjournals.orggoogle.com

The table below summarizes the properties of radioisotopes relevant to the potential labeling of this compound.

| Radioisotope | Half-life | Emission Type | Max Energy (MeV) | Primary Research Use |

| Tritium (³H) | 12.3 years | Beta (β⁻) | 0.0186 | Quantitative tissue distribution, metabolism, receptor binding assays mdpi.com |

| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | 0.156 | Metabolic pathway tracing, quantitative ADME studies nih.govnih.gov |

| Carbon-11 (¹¹C) | 20.4 minutes | Positron (β⁺) | 0.96 | Positron Emission Tomography (PET) imaging researchgate.net |

| Fluorine-18 (¹⁸F) | 109.8 minutes | Positron (β⁺) | 0.634 | Positron Emission Tomography (PET) imaging mdpi.comgoogle.com |

Detailed research findings from studies on the individual components provide a strong foundation for predicting the outcomes of studies with radiolabeled this compound. For example, studies with ¹⁴C-labeled D-mannitol have been instrumental in assessing its low permeability across the intestinal epithelium. psu.edutandfonline.com Similarly, PET studies with ¹¹C-labeled niacin have revealed its transport via monocarboxylate transporters. researchgate.net

The following table outlines hypothetical research findings from tracing studies with different forms of radiolabeled this compound, based on the known properties of its components.

| Labeled Compound | Research Study | Hypothetical Detailed Finding |

| D-[¹⁴C]mannitol hexanicotinate | Oral administration and tissue distribution | Low levels of ¹⁴C radioactivity detected in systemic circulation, with the majority recovered in feces, suggesting poor oral absorption of the intact ester. |

| D-mannitol hexa[¹¹C]nicotinate | Intravenous administration and PET imaging | Initial widespread distribution followed by accumulation of ¹¹C signal in the liver and kidneys, indicating rapid metabolism and clearance of the nicotinate moieties. |

| Dual-labeled D-[³H]mannitol hexa[¹⁴C]nicotinate | In vitro incubation with liver homogenates | Detection of both ³H-mannitol and ¹⁴C-nicotinic acid in the incubation medium, confirming enzymatic hydrolysis of the ester bonds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.